molecular formula C18H15NO3 B6064616 2-(2-Hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 587850-78-0

2-(2-Hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B6064616
CAS No.: 587850-78-0
M. Wt: 293.3 g/mol
InChI Key: OJTLBMCRYBWDEB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with hydroxyphenyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-hydroxyacetophenone with 2,6-dimethylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial effects could be due to the disruption of bacterial cell membranes. The compound’s ability to act as a fluorescent probe is related to its unique photophysical properties, which allow it to emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylacetic acid
  • 2-(2-Hydroxyphenyl)oxazole
  • 2-(2-Hydroxyphenyl)benzothiazole

Uniqueness

Compared to similar compounds, 2-(2-Hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid stands out due to its unique quinoline core, which imparts distinct biological activities and chemical reactivity. Its structural features allow for versatile modifications, making it a valuable scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-10-7-11(2)17-13(8-10)14(18(21)22)9-15(19-17)12-5-3-4-6-16(12)20/h3-9,20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTLBMCRYBWDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190211
Record name 2-(2-Hydroxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587850-78-0
Record name 2-(2-Hydroxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587850-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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